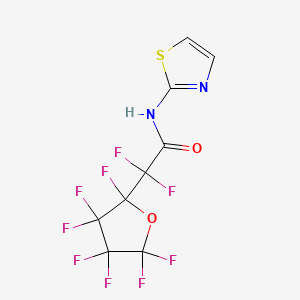
4-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)morpholine
Descripción general
Descripción
4-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)morpholine, also known as MIBF or MIBF-M, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a morpholine derivative that contains an imidazole ring and a methoxybenzyl group, which give it unique properties that make it useful in a variety of applications.
Mecanismo De Acción
The exact mechanism of action of 4-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)morpholine is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor and the imidazoline I2 receptor. By binding to these receptors, 4-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)morpholine may affect the release of certain neurotransmitters and modulate their activity, leading to changes in physiological processes.
Biochemical and Physiological Effects:
4-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)morpholine has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to increase the release of certain neurotransmitters, including dopamine and norepinephrine, and to modulate the activity of certain ion channels in neurons. These effects may contribute to its potential use in treating certain neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)morpholine in laboratory experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. Additionally, its relatively simple synthesis method and low cost make it an accessible compound for researchers. However, one limitation of using 4-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)morpholine is its potential for off-target effects, as it may bind to other receptors in addition to its target receptors.
Direcciones Futuras
There are many potential future directions for research on 4-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)morpholine. One area of interest is its potential use in treating neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies could investigate its effects on other physiological processes, such as inflammation and immune function. Finally, research could explore the development of new compounds based on the structure of 4-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)morpholine that may have improved efficacy and fewer off-target effects.
Aplicaciones Científicas De Investigación
4-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)morpholine has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for certain receptors in the brain, including the sigma-1 receptor and the imidazoline I2 receptor. These receptors are involved in a variety of physiological processes, including pain perception, mood regulation, and cognitive function.
Propiedades
IUPAC Name |
4-(1H-imidazol-2-ylmethyl)-2-[(3-methoxyphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-20-14-4-2-3-13(9-14)10-15-11-19(7-8-21-15)12-16-17-5-6-18-16/h2-6,9,15H,7-8,10-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKKFSQOHONAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)CC3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-8-quinolinamine](/img/structure/B3827475.png)
![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide](/img/structure/B3827486.png)

![4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzamide](/img/structure/B3827496.png)
![3-methyl-1H-pyrazole-4,5-dione 4-[(9-ethyl-9H-carbazol-3-yl)hydrazone]](/img/structure/B3827499.png)
![4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-N-{4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]phenyl}benzamide](/img/structure/B3827502.png)

![3-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-N-phenylbenzamide](/img/structure/B3827518.png)
![ethyl 1-{[(2-fluorophenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B3827525.png)

![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-3-methoxy-2-naphthamide](/img/structure/B3827535.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-(4-methylphenoxy)piperidine-4-carboxamide](/img/structure/B3827537.png)
![3-(4-chlorophenyl)-5-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3827553.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(4-fluorophenyl)piperidine](/img/structure/B3827561.png)